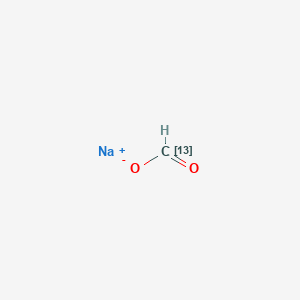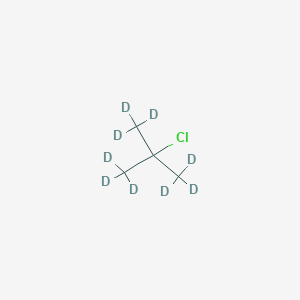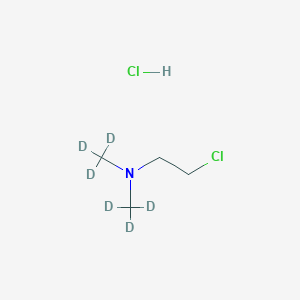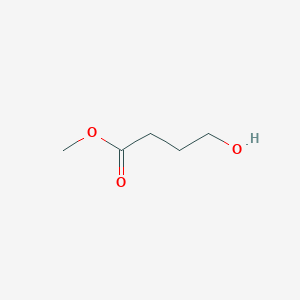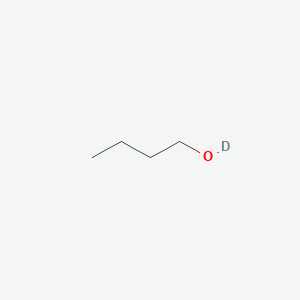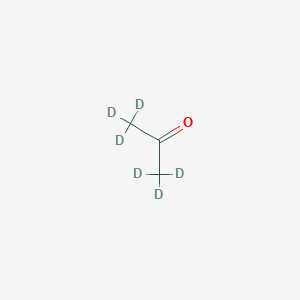
Prop-1-en-2-ylboronic Acid
Übersicht
Beschreibung
Prop-1-en-2-ylboronic Acid, also known as isopropenylboronic acid, is a chemical compound with the molecular formula C3H7BO2 . It has a molecular weight of 85.9 and is typically stored in an inert atmosphere, under -20°C .
Synthesis Analysis
The synthesis of Prop-1-en-2-ylboronic Acid involves the reaction of isopropenyl magnesium bromide with trimethyl borate in tetrahydrofuran . After the reaction, the mixture is quenched with water, and the tetrahydrofuran is removed. The residue is then treated with 2N HCl, and the product is extracted with ether .Molecular Structure Analysis
The InChI code for Prop-1-en-2-ylboronic Acid is 1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 . The Canonical SMILES representation is B(C(=C)C)(O)O .Chemical Reactions Analysis
Prop-1-en-2-ylboronic Acid can be used as a reactant in the preparation of various compounds. For instance, it can be used in the Paal-Knorr synthesis involving Suzuki coupling .Physical And Chemical Properties Analysis
Prop-1-en-2-ylboronic Acid is a solid at room temperature . It has a topological polar surface area of 40.5 Ų . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Prop-1-en-2-ylboronic Acid is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.
Biological Labelling
The compound’s ability to form stable complexes with diols enables its use in biological labelling. This property is particularly useful for tracking and analyzing biological molecules in various research contexts .
Protein Manipulation and Modification
Researchers leverage Prop-1-en-2-ylboronic Acid for protein manipulation and modification. Its reactivity with amino acids that contain diols, such as serine and threonine, allows for targeted modifications of proteins, which is essential for understanding protein function and structure .
Therapeutic Development
The interaction of boronic acids with biological molecules paves the way for the development of therapeutics. Prop-1-en-2-ylboronic Acid could be a key component in designing drugs that target specific enzymes or receptors .
Separation Technologies
In separation technologies, Prop-1-en-2-ylboronic Acid can be used to selectively bind and isolate compounds that contain diol groups. This is particularly useful in the purification of biomolecules for research and industrial applications .
Controlled Release Systems
Due to its reactivity with sugars, Prop-1-en-2-ylboronic Acid is used in the development of controlled release systems, such as polymers that respond to glucose levels for insulin release. This application is significant in the field of diabetes management .
Safety and Hazards
The safety information for Prop-1-en-2-ylboronic Acid indicates that it is classified as a danger under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
prop-1-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCONKKYQBKPMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445901 | |
| Record name | Prop-1-en-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-1-en-2-ylboronic Acid | |
CAS RN |
14559-87-6 | |
| Record name | Prop-1-en-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-1-en-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




